molecular formula C9H17NS B2507169 3-Methylsulfanyl-1-azaspiro[4.4]nonane CAS No. 2445784-87-0

3-Methylsulfanyl-1-azaspiro[4.4]nonane

Cat. No.: B2507169
CAS No.: 2445784-87-0
M. Wt: 171.3
InChI Key: OQKMGONPCLJZOW-UHFFFAOYSA-N
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Description

3-Methylsulfanyl-1-azaspiro[44]nonane is a chemical compound with the molecular formula C9H17NS It is characterized by a spirocyclic structure, which includes a sulfur atom attached to a methyl group and an azaspiro nonane core

Scientific Research Applications

3-Methylsulfanyl-1-azaspiro[4.4]nonane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfanyl-1-azaspiro[4.4]nonane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with a methylsulfanyl reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfanyl-1-azaspiro[4.4]nonane can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Compounds with the sulfur atom removed.

    Substitution: Compounds with different functional groups replacing the methylsulfanyl group.

Mechanism of Action

The mechanism of action of 3-Methylsulfanyl-1-azaspiro[4.4]nonane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfur atom and the spirocyclic structure may play a role in its binding affinity and specificity. The exact molecular targets and pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylthio-1-azaspiro[4.4]nonane
  • 3-Methylsulfinyl-1-azaspiro[4.4]nonane
  • 3-Methylsulfonyl-1-azaspiro[4.4]nonane

Uniqueness

3-Methylsulfanyl-1-azaspiro[4.4]nonane is unique due to its specific spirocyclic structure and the presence of a methylsulfanyl group. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-methylsulfanyl-1-azaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-11-8-6-9(10-7-8)4-2-3-5-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKMGONPCLJZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2(CCCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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